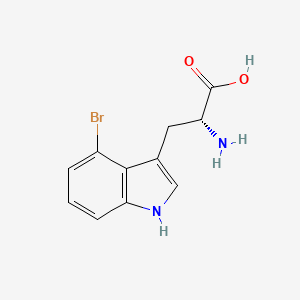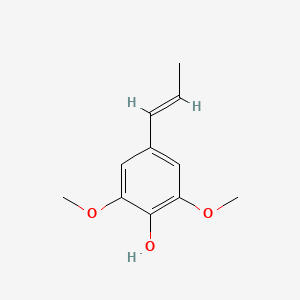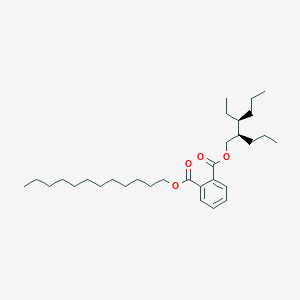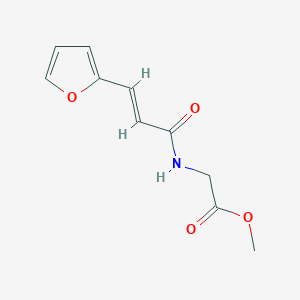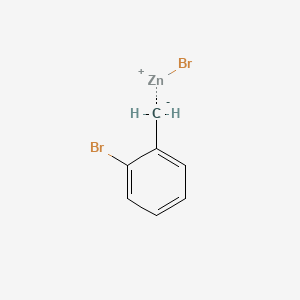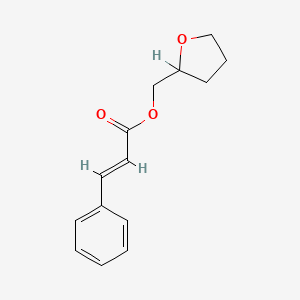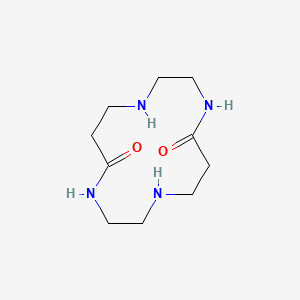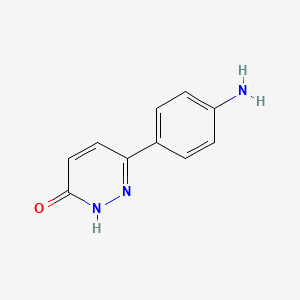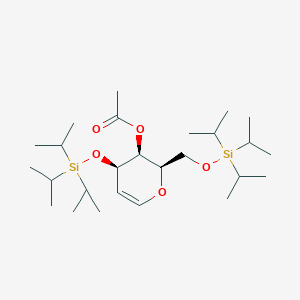
4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal
Übersicht
Beschreibung
“4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal” is a chemical compound with the molecular formula C26H52O5Si2 and a molecular weight of 500.86 . It is an important building block for both solution- and solid-phase synthesis of oligosaccharides .
Molecular Structure Analysis
The molecular structure of “4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal” is complex, with multiple functional groups including acetyl and triisopropylsilyl groups attached to a D-galactal backbone .Wissenschaftliche Forschungsanwendungen
Glycoside Synthesis in Amino Sugars
- The compound plays a role in the synthesis of amino sugars. For instance, the formation of 3,4,6-tri-O-benzyl-2-nitro-D-galactal from tri-O-benzyl-D-galactal involves base-promoted acetic acid elimination. This process is crucial in obtaining high yields of 2-deoxy-2-nitrogalactopyranosides, which are significant in amino sugar synthesis (Das & Schmidt, 1998).
Synthesis of Methyl Glycosides in Chondroitin Sulfates
- It is utilized in synthesizing methyl glycosides of repeating units of chondroitin 4- and 6-sulfate. Transforming 3,4,6-Tri-O-acetyl-D-galactal into various derivatives is a critical step in the process of producing disodium salts of important galactopyranoside compounds (Jacquinet, 1990).
Synthesis of Alkyl 4,6-Di-O-Acetyl-2,3-Dideoxy-D-Threo-Hex-2-Enopyranosides
- This compound is key in synthesizing alkyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-threo-hex-2-enopyranosides. The process involves an allylic rearrangement-substitution, forming specific pyranosides vital in carbohydrate chemistry (Grynkiewicz, Priebe, & Zamojski, 1979).
Catalysis in Reactions of Glycals with Water
- In catalytic reactions involving glycals with water, the compound demonstrates significant utility. It undergoes transformations in the presence of mercuric sulfate, leading to the formation of essential unsaturated aldehydes in carbohydrate research (Gonzalez, Lesage, & Perlin, 1975).
Catalyzed Tandem Reactions Towards Chiral Benzopyrans
- It is used in Al(OTf)3 catalyzed tandem reactions to convert into 1-O-aryl-2-deoxy derivatives or chiral bridged benzopyrans. These conversions are crucial for synthesizing chiral chromenes or chromans (Simelane, Kinfe, Muller, & Williams, 2014).
Allylic Rearrangement Reactions
- The compound is instrumental in allylic rearrangement reactions, producing glycoside derivatives containing a 2,3-double bond. These reactions are significant for understanding carbohydrate chemistry and synthesizing various derivatives (Ciment & Ferrier, 1966).
Azidonitration Process
- It is involved in the azidonitration process, providing a convenient source for the preparation of D-galactosamine and certain glycosyl halides, fundamental in carbohydrate research (Lemieux & Ratcliffe, 1979).
Eigenschaften
IUPAC Name |
[(2R,3S,4R)-4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O5Si2/c1-17(2)32(18(3)4,19(5)6)29-16-25-26(30-23(13)27)24(14-15-28-25)31-33(20(7)8,21(9)10)22(11)12/h14-15,17-22,24-26H,16H2,1-13H3/t24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUQNCIVNNLVGC-TWJOJJKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O[Si](C(C)C)(C(C)C)C(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O[Si](C(C)C)(C(C)C)C(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446275 | |
| Record name | 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal | |
CAS RN |
201053-38-5 | |
| Record name | 4-O-Acetyl-3,6-di-O-(triisopropylsilyl)-D-galactal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



